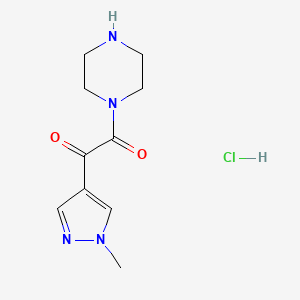

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride

Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a piperazine-linked diketone moiety. The compound’s crystal structure, if determined, would likely employ refinement programs like SHELXL, a widely used tool for small-molecule crystallography . Synthesis routes for analogs indicate that pyrazole and piperazine precursors are key intermediates, with methods involving condensation, alkylation, or amidation steps .

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethane-1,2-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c1-13-7-8(6-12-13)9(15)10(16)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJXIVUBGQRCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H18Cl2N4O

- Molecular Weight : 281.18 g/mol

- IUPAC Name : 1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanone; dihydrochloride

- SMILES : CN1C=C(C=N1)C(=O)CN2CCNCC2.Cl.Cl

The compound features a pyrazole ring and a piperazine moiety, which are known to contribute to various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling. The presence of both the pyrazole and piperazine groups suggests potential activity in modulating central nervous system functions.

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their anxiolytic and antidepressant effects. This compound may similarly influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride is not available, its structural similarity suggests it may possess comparable activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | Unknown | Unknown |

Study 2: Neuropharmacological Assessment

In a neuropharmacological study of piperazine derivatives, one compound demonstrated significant anxiolytic effects in animal models. The study highlighted the importance of the piperazine structure in enhancing central nervous system activity.

| Compound | Anxiolytic Effect (Doses) | Observed Behavior |

|---|---|---|

| Compound X | 5 mg/kg | Reduced anxiety |

| Compound Y | 10 mg/kg | Increased calmness |

| Target Compound | Unknown | Unknown |

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including 1-(1-Methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione hydrochloride. Research indicates that compounds with pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the pyrazole ring could enhance the selectivity and potency against specific cancer types, suggesting that this compound may be a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that derivatives with piperazine moieties can enhance the antibacterial effects compared to their non-piperazine counterparts. A notable study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects .

Neurological Applications

The piperazine component of the compound is known for its neuropharmacological properties. Studies have explored its potential as an anxiolytic and antidepressant agent. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Demonstrated cytotoxicity in breast cancer cell lines with IC50 values significantly lower than controls. |

| Study 2 | Investigate antimicrobial activity | Showed effective inhibition of Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Assess neuropharmacological effects | Indicated anxiolytic effects in rodent models, with behavioral tests showing reduced anxiety-like behavior compared to untreated groups. |

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains:

-

A 1-methylpyrazole group (electron-rich aromatic heterocycle).

-

A piperazine ring (basic nitrogen-containing heterocycle).

-

A 1,2-ethanedione (glyoxal) bridge, which is highly reactive due to its two adjacent ketone groups.

-

A hydrochloride salt , enhancing solubility and stability.

These functional groups suggest potential reactivity in:

-

Nucleophilic substitution (piperazine amines).

-

Cyclization reactions (via ethanedione).

-

Acid-base interactions (hydrochloride salt).

Piperazine-Pyrazole Coupling

-

Patent WO2015063709A1 describes the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , involving:

-

Cyclization using Lawesson’s reagent.

-

Deprotection steps to yield the final piperazine-pyrazole derivative.

-

Acid-base workup (e.g., glacial acetic acid addition) to isolate the product as a salt.

-

Ethanedione Reactivity

-

Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate synthesis highlights the use of dimethylacetylene dicarboxylate (DMAD) as a dienophile, suggesting that ethanedione derivatives may participate in cycloaddition or condensation reactions .

Hydrochloride Salt Behavior

-

In mepiprazole (a piperazine-pyrazole drug) , the hydrochloride salt improves bioavailability and stability. The compound’s acidic environment (from HCl) may facilitate protonation of the piperazine nitrogen, altering its nucleophilicity.

Amide Formation

The ethanedione bridge could react with amines (e.g., primary amines) to form diamides :

This is supported by general diketone reactivity .

Cyclization via Ethanedione

Under acidic or basic conditions, the ethanedione moiety might undergo intramolecular cyclization with the piperazine’s secondary amine, forming a quinoxaline or similar heterocycle.

Salt Displacement

The hydrochloride salt could participate in ion-exchange reactions with stronger acids or bases, modifying solubility or crystallinity.

Data Gaps and Limitations

-

No direct experimental data on the compound’s synthesis, stability, or degradation were found in the provided sources.

-

Predictions are based on structural analogs (e.g., mepiprazole ) and generic reaction mechanisms (e.g., diketone chemistry ).

Recommendations for Further Study

-

Synthetic Routes : Explore coupling 1-methylpyrazole-4-carboxylic acid with piperazine derivatives via glyoxal intermediates.

-

Stability Studies : Investigate pH-dependent decomposition of the hydrochloride salt.

-

Biological Activity : Screen for serotonin or dopamine receptor interactions, given structural similarities to mepiprazole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from modifications to the pyrazole or piperazine moieties. Below is a comparative analysis based on similarity scores and functional group variations:

Key Observations:

- Higher Similarity (0.85): The methanol derivative (CAS 25222-43-9) retains the pyrazole core but replaces the diketone-piperazine chain with a hydroxyl group. This modification likely reduces its ability to act as a hydrogen-bond acceptor, impacting receptor binding .

- Lower Similarity (0.72): The methanamine analog (CAS 400877-05-6) introduces a primary amine, which may enhance solubility but eliminate the conformational rigidity provided by the diketone-piperazine structure .

Pharmacological Context and Functional Analogues

While structural analogs focus on molecular architecture, pharmacological analogues share target-specific activity. For example:

- BMY7378 (8-[2-(4-{2-methoxyphenyl}-1-piperazinyl)ethyl]-8-azaspiro[4,5]decane-7,9-dione dihydrochloride): A piperazine-containing spirodecane-dione compound with α₁-adrenergic receptor antagonism. Its piperazine moiety and ionizable groups suggest similarities in GPCR binding kinetics with the target compound, though the spirocyclic system confers distinct steric constraints .

Physicochemical and Pharmacokinetic Implications

- Solubility: The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogs like the carbaldehyde (CAS 5952-92-1) .

- Metabolic Stability: The diketone linker may reduce oxidative metabolism compared to primary amines (e.g., CAS 400877-05-6), which are prone to N-dealkylation .

Preparation Methods

Synthesis of the Pyrazole-Piperazine Intermediate

A key intermediate in the synthesis is the compound 1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethane-1,2-dione, which is then converted to the hydrochloride salt.

- Starting Materials: N-protected piperazine (e.g., ethyl piperazine-1-carboxylate) and ethyl acetoacetate.

Step 1: Acetoacetylation of Piperazine

Ethyl acetoacetate (82.2 g) is reacted with ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL) at 100–110°C for 24 hours to form an acetoacetylated piperazine intermediate.

Step 2: Cyclization with Phenylhydrazine

The reaction mixture is cooled to 0–10°C, and phenylhydrazine (68.4 g) is added slowly over 15–20 minutes. The mixture is then stirred at 20–25°C for 3 hours to form the pyrazole ring.

Step 3: Workup

After completion, the mixture is concentrated under reduced pressure at about 55°C, filtered through a Hyflo® bed, and washed with toluene to isolate the intermediate.

This process avoids the use of pyridine, a toxic solvent, making it suitable for industrial scale-up.

Cyclization Using Lawesson's Reagent

The intermediate undergoes cyclization in the presence of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and a base (e.g., sodium carbonate or organic bases like triethylamine) to form the corresponding thiazolidinone derivative.

The reaction conditions are carefully controlled to promote cyclization without decomposition.

Deprotection Steps

Protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyl carbamate are removed using standard deprotection methods (e.g., trifluoroacetic acid treatment) as described in Greene and Wuts, Protective Groups in Organic Synthesis (4th Ed., 2006).

Deprotection is essential to liberate the free amine functionalities for further reactions.

Formation of the Hydrochloride Salt

The free base of 1-(1-methyl-1H-pyrazol-4-yl)-2-(1-piperazinyl)-1,2-ethanedione is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

This salt formation enhances the compound's stability and facilitates purification.

Reaction Conditions and Purity Analysis

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetoacetylation | Ethyl acetoacetate, ethyl piperazine-1-carboxylate, toluene | 100–110 | 24 hours | High | Avoids pyridine solvent |

| Pyrazole ring formation | Phenylhydrazine addition | 0–25 | 3 hours | High | Slow addition at low temperature |

| Cyclization | Lawesson's reagent, base (Na2CO3 or Et3N) | Ambient | Several hours | Moderate | Controls thiazolidinone formation |

| Deprotection | Trifluoroacetic acid or equivalent | Ambient | 1–3 hours | High | Standard Boc removal |

| Salt formation | HCl | Ambient | 1 hour | Quantitative | Enhances stability and isolation |

Purity of the final compound is typically assessed by HPLC using a Gemini® C18 column (250 x 4.6 mm, 5 μm), with gradient elution at 1.0 mL/min flow rate, injection volume 10 μL, and run time of 65 minutes.

Research Findings and Industrial Considerations

The described synthetic route provides an economical and industrially feasible process avoiding toxic solvents like pyridine, which is advantageous for pharmaceutical manufacturing.

The use of Lawesson's reagent for cyclization is effective but requires careful handling due to its reactivity.

Protecting group strategies are crucial to achieve selectivity and high yields.

The process has been patented and validated with reproducible yields and purity, making it suitable for scale-up.

Alternative bases and solvents have been explored to optimize reaction conditions and environmental impact.

Summary Table of Key Preparation Steps

| Intermediate/Compound | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| N-protected piperazine + ethyl acetoacetate | Acetoacetylation | Toluene, 100–110°C, 24 h | Introduce ketoester functionality |

| Acetoacetylated intermediate + phenylhydrazine | Pyrazole ring formation | 0–25°C, 3 h | Cyclization to form pyrazole |

| Pyrazole intermediate | Cyclization | Lawesson's reagent, base, ambient | Formation of thiazolidinone |

| Protected intermediate | Deprotection | Trifluoroacetic acid, ambient | Removal of protecting groups |

| Free base compound | Salt formation | HCl, ambient | Formation of hydrochloride salt |

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and skin irritation from hydrochloride salts. Store desiccated at 2–8°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.